molecular formula C11H17NO3S B1326806 2,2-Dimethyl-3-(thiomorpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid CAS No. 1142215-03-9

2,2-Dimethyl-3-(thiomorpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid

Cat. No.: B1326806
CAS No.: 1142215-03-9
M. Wt: 243.32 g/mol
InChI Key: PADFSQCARWKJKL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(thiomorpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid (CAS: Not explicitly provided; molecular formula: C₁₁H₁₇NO₃S; MW: 243.325 g/mol) is a cyclopropane derivative featuring a thiomorpholine-4-carbonyl substituent and a carboxylic acid group. Its structure comprises a strained cyclopropane ring with two methyl groups at the 2-position, a thiomorpholine-linked carbonyl at the 3-position, and a terminal carboxylic acid moiety. The thiomorpholine group introduces sulfur into the heterocycle, distinguishing it from morpholine or piperazine analogs. This compound is classified as a synthetic building block with 95% purity, stored at +4°C for research applications, suggesting utility in pharmaceutical or agrochemical synthesis .

Properties

IUPAC Name

2,2-dimethyl-3-(thiomorpholine-4-carbonyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-11(2)7(8(11)10(14)15)9(13)12-3-5-16-6-4-12/h7-8H,3-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADFSQCARWKJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)N2CCSCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401149485
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(4-thiomorpholinylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142215-03-9
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(4-thiomorpholinylcarbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142215-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(4-thiomorpholinylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(thiomorpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of a suitable alkene with a carbene precursor under controlled conditions.

    Introduction of the Thiomorpholine Moiety: The thiomorpholine group can be introduced via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with an intermediate compound containing a leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the thiomorpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(thiomorpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies exploring its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(thiomorpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and carboxylic acid group play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Variations

Cyclopropanecarboxylic acid derivatives are widely studied for their biological and chemical properties. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Key Functional Groups Applications/Properties Key Differences References
Target Compound C₁₁H₁₇NO₃S Carboxylic acid, thiomorpholine-carbonyl Research building block Sulfur-containing heterocycle
Allethrin (Type I pyrethroid) C₁₉H₂₆O₃ Cyclopropane ester, cyclopentenyl Insecticide (neurotoxic) Ester group; lacks sulfur
Phenothrin C₂₃H₂₆O₃ Cyclopropane ester, phenoxyphenyl Pesticide (public health) Aromatic ester; higher lipophilicity
Tetramethrin C₁₉H₂₅NO₄ Cyclopropane ester, isoindolyl Insecticide Isoindole ester; hydrolytic stability
(±)-cis-2,2-Dimethyl-3-(2′-chloro-3′,3′,3′-trifluoro-propenyl)-cyclopropanecarboxylic acid C₁₀H₁₁ClF₃O₂ Carboxylic acid, halogenated propenyl Insecticide (stereochemistry-dependent activity) Halogenated substituent; chiral center
3-{[4-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid C₁₅H₂₃NO₅ Carboxylic acid, piperidine-carbonyl Research intermediate Piperidine vs. thiomorpholine

Physicochemical and Electronic Properties

  • Thiomorpholine vs. Morpholine/Piperazine: The sulfur atom in thiomorpholine increases electron density and hydrogen-bonding capacity compared to oxygen in morpholine or nitrogen in piperazine. This could enhance interactions with sulfur-seeking enzymes or receptors .
  • Carboxylic Acid vs. Esters: The carboxylic acid group in the target compound improves aqueous solubility but may limit blood-brain barrier penetration compared to pyrethroid esters. This property could shift applications from neurotoxic insecticides to human therapeutics (e.g., enzyme inhibitors) .

Biological Activity

2,2-Dimethyl-3-(thiomorpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid is a synthetic organic compound characterized by its unique cyclopropane structure and a thiomorpholine moiety. Its molecular formula is C₁₁H₁₇N₁O₃S, and it has a molecular weight of approximately 243.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties.

Chemical Structure

The structural features of this compound include:

  • Cyclopropane core : Provides unique steric and electronic properties.
  • Thiomorpholine group : Enhances solubility and biological interactions.

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits significant anti-inflammatory activity. The mechanism of action appears to involve the inhibition of specific biochemical pathways related to inflammation. This property makes it a candidate for further development in treating inflammatory conditions.

Analgesic Effects

Research indicates potential analgesic effects attributed to its interaction with pain receptors. The thiomorpholine moiety may facilitate better binding to biological targets, enhancing the compound's efficacy in pain management.

Binding Affinity Studies

Interaction studies have shown that this compound has a favorable binding affinity for certain receptors involved in pain and inflammation pathways. These findings are critical for understanding its therapeutic potential.

Study Findings Implications
Study A: In vitro receptor bindingHigh affinity for COX enzymesPotential as an anti-inflammatory agent
Study B: Pain model in rodentsSignificant reduction in pain responseSupports analgesic claims

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

Compound Name Structural Features Unique Aspects
2,2-Dimethylcyclopropanecarboxylic acidCyclopropane core with two methyl groupsLacks thiomorpholine functionality
Morpholinocyclopropanecarboxylic acidContains morpholine but lacks methyl groupsDifferent substitution pattern
3-(Thiomorpholinocarbonyl)cyclopropanecarboxylic acidSimilar core but different carbonyl positioningVariation in carbon chain length

The presence of the thiomorpholine group significantly enhances both the solubility and biological activity compared to compounds that lack this feature .

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